REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6]1[CH2:7][N:8]=[C:9]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[F:23])[C:10]2[CH:15]=[C:14]([Cl:16])[S:13][C:11]=2[N:12]=1)(=O)[CH3:2]>C1(C)C(C)=CC=CC=1>[Cl:16][C:14]1[S:13][C:11]2[N:12]3[C:1]([CH3:2])=[N:4][N:5]=[C:6]3[CH2:7][N:8]=[C:9]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:10]=2[CH:15]=1
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Name
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2-(2-acetylhydrazino)-7-chloro-5-(o-fluorophenyl)-3H-thieno[2,3-e]-1,4-diazepine
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Quantity
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6.8 g
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Type
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reactant
|
Smiles
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C(C)(=O)NNC=1CN=C(C2=C(N1)SC(=C2)Cl)C2=C(C=CC=C2)F
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitated impurities are filtered off under vacuum
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Type
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CUSTOM
|
Details
|
The solvent is then evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
the product recrystallized from ethyl acetate containing active carbon
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=2C(=NCC=3N(C2S1)C(=NN3)C)C3=C(C=CC=C3)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |